![molecular formula C25H26N8 B070373 (1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 168152-91-8](/img/structure/B70373.png)
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
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Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that belongs to the class of triazolopyrimidine derivatives. It has been found to exhibit potential therapeutic activities in various scientific research studies. In
Mechanism Of Action
The mechanism of action of ((1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it has been proposed that the compound exerts its therapeutic activities by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms. The compound has also been found to modulate the activity of certain receptors and ion channels involved in pain and inflammation.
Biochemical and Physiological Effects:
((1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms, reduce inflammation, and alleviate pain. The compound has also been found to modulate the activity of certain receptors and ion channels involved in the regulation of various physiological processes.
Advantages And Limitations For Lab Experiments
The advantages of using ((1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments include its potential therapeutic activities, its relatively simple synthesis method, and its ability to modulate the activity of certain receptors and ion channels. However, the limitations of using the compound in lab experiments include its limited solubility and stability, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on ((1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of more efficient and stable synthesis methods for the compound.
3. Investigation of the potential therapeutic activities of the compound in various diseases and conditions.
4. Evaluation of the toxicity and safety of the compound in animal and human studies.
5. Development of new derivatives of the compound with improved therapeutic activities and reduced toxicity.
Conclusion:
In conclusion, ((1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that exhibits potential therapeutic activities in various scientific research studies. The compound has been found to inhibit the growth of cancer cells and microorganisms, reduce inflammation, and alleviate pain. However, further studies are needed to fully understand its mechanism of action and evaluate its toxicity and safety in animal and human studies.
Synthesis Methods
The synthesis method of ((1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 5,7-dipropyl-2,4-dihydro-pyrimidine-6-carbaldehyde with 5-(4-bromomethylphenyl)-1H-tetrazole in the presence of a base. The reaction leads to the formation of the desired compound with a yield of 62%.
Scientific Research Applications
((1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to exhibit potential therapeutic activities in various scientific research studies. It has been studied for its anticancer, antifungal, and antibacterial activities. The compound has also been found to exhibit anti-inflammatory and analgesic activities.
properties
CAS RN |
168152-91-8 |
---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C25H26N8 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dipropyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26N8/c1-3-7-22-21(23(8-4-2)33-25(28-22)26-16-27-33)15-17-11-13-18(14-12-17)19-9-5-6-10-20(19)24-29-31-32-30-24/h5-6,9-14,16H,3-4,7-8,15H2,1-2H3,(H,29,30,31,32) |
InChI Key |
JXCAYAREKJXQKK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)CCC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=NC2=NC=NN12)CCC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Other CAS RN |
168152-91-8 |
synonyms |
s-triazolo(1,5-a)pyrimidine, 5,7-dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Origin of Product |
United States |
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